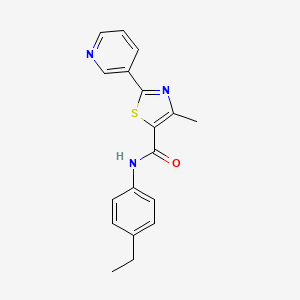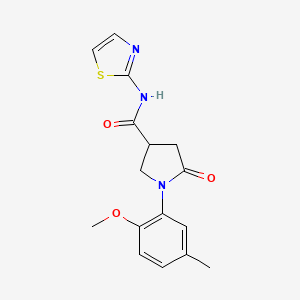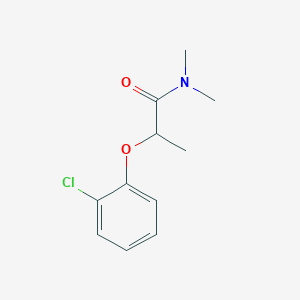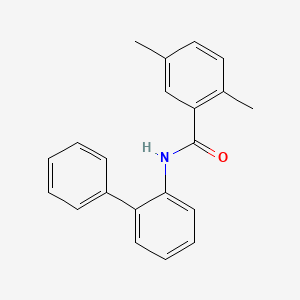![molecular formula C22H13ClFN3O4 B4843496 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4843496.png)
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide
Overview
Description
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide, also known as CF1, is a chemical compound that has been studied extensively for its potential use in scientific research. It is a member of the benzoxazole family of compounds, which are known for their diverse biological activities. CF1 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide has been shown to inhibit the activity of several tyrosine kinases, including EGFR and HER2, which are known to play a role in cancer cell growth and proliferation. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide has also been shown to inhibit the activity of several proteases, including cathepsin B and D, which are involved in the degradation of extracellular matrix proteins. These effects are thought to contribute to the anti-tumor and anti-inflammatory properties of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide.
Biochemical and Physiological Effects:
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of several cancer cell lines, including breast, lung, and colon cancer cells. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide has also been shown to have anti-inflammatory effects, reducing the production of several pro-inflammatory cytokines. Additionally, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide has been shown to have anti-microbial effects, inhibiting the growth of several bacterial and fungal species. These effects make N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide a promising candidate for further research in several fields of study.
Advantages and Limitations for Lab Experiments
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide has several advantages for use in laboratory experiments. It is a relatively stable compound, making it easy to handle and store. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide has also been shown to have low toxicity in vitro, making it a safe compound to use in cell-based assays. However, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide has some limitations for use in laboratory experiments. It is a relatively complex compound to synthesize, requiring careful control of reaction conditions and purification steps. Additionally, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide has not been extensively studied in vivo, so its potential effects in animal models are not well understood.
Future Directions
There are several future directions for research on N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide. One area of study could be the development of more efficient synthesis methods for N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide, which would make it more accessible for use in laboratory experiments. Another area of study could be the investigation of the in vivo effects of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide, which would provide a better understanding of its potential use in therapeutic applications. Additionally, further research could be conducted to investigate the potential use of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide in combination with other compounds, which may enhance its biological activities. Overall, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide is a promising compound for further research in a variety of fields, and there are several avenues for future investigation.
Scientific Research Applications
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide has also been shown to inhibit the activity of several enzymes, including tyrosine kinases and proteases. These properties make N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide a promising candidate for further research in a variety of fields, including cancer biology, immunology, and microbiology.
properties
IUPAC Name |
(E)-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN3O4/c23-18-11-14(24)5-7-17(18)22-26-19-12-15(6-8-20(19)31-22)25-21(28)9-4-13-2-1-3-16(10-13)27(29)30/h1-12H,(H,25,28)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUDEBRMNPIPKO-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[({2-[(5-chloro-2-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4843419.png)

![[2-(3,4-dimethoxyphenyl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4843428.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4843431.png)
![N-cyclopentyl-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4843438.png)
![2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4843453.png)
![N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4843456.png)
![3-[(2,6-dichlorobenzyl)thio]-5-ethyl-4-isopropyl-4H-1,2,4-triazole](/img/structure/B4843457.png)

![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[3-(trifluoromethyl)benzyl]-1,3-propanediamine](/img/structure/B4843470.png)
![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4843480.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B4843482.png)

